molecular formula C21H30N4O2 B2386940 N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide CAS No. 1259095-34-5

N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide

Cat. No.: B2386940
CAS No.: 1259095-34-5
M. Wt: 370.497
InChI Key: ILASXDXYJXDCIQ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide is a complex organic compound that features a tert-butyl group, a benzamide core, and a cyanocycloheptyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-nitrobenzoic acid, which is then reduced to 4-aminobenzoic acid.

    Formation of Benzamide: The 4-aminobenzoic acid is reacted with tert-butyl chloride in the presence of a base to form N-tert-butyl-4-aminobenzamide.

    Introduction of Cyanocycloheptyl Group: The N-tert-butyl-4-aminobenzamide is then reacted with 1-cyanocycloheptylamine under specific conditions to introduce the cyanocycloheptyl group.

    Final Product Formation: The final step involves the coupling of the intermediate with an appropriate oxoethylating agent to yield this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyanocycloheptyl moiety, in particular, differentiates it from other benzamide derivatives and contributes to its specific properties and uses .

Properties

IUPAC Name

N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-20(2,3)25-19(27)16-8-10-17(11-9-16)23-14-18(26)24-21(15-22)12-6-4-5-7-13-21/h8-11,23H,4-7,12-14H2,1-3H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASXDXYJXDCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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